4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one
Overview
Description
4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a nitro group at the 3-position and an amino group linked to a 3,4-dimethoxyphenyl ethyl chain at the 4-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Amination: The final step involves the nucleophilic substitution of the nitro group with the amino group linked to the 3,4-dimethoxyphenyl ethyl chain. This can be achieved using a suitable amine and a catalyst such as palladium on carbon under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination steps to ensure consistent product quality and yield. Additionally, industrial methods may employ more efficient catalysts and reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one: shares structural similarities with other chromen-2-one derivatives, such as:
Uniqueness
The unique combination of the nitro group and the 3,4-dimethoxyphenyl ethyl amino group in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethylamino]-3-nitrochromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-25-15-8-7-12(11-16(15)26-2)9-10-20-17-13-5-3-4-6-14(13)27-19(22)18(17)21(23)24/h3-8,11,20H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNUHSWUYWCJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.